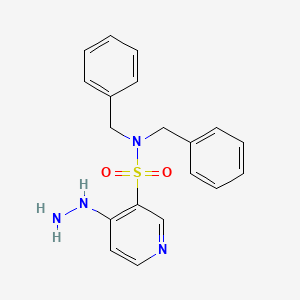
2-(3-Methylpiperidin-1-yl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperidin-1-yl)thiazol-4-amine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and reactivity, making it a valuable scaffold in drug development and other scientific research .
Méthodes De Préparation
The synthesis of 2-(3-Methylpiperidin-1-yl)thiazol-4-amine typically involves the nucleophilic addition reaction of thiazole derivatives with piperidine derivatives. One common method includes the reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl with various substituted isocyanates or isothiocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
2-(3-Methylpiperidin-1-yl)thiazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring.
Applications De Recherche Scientifique
2-(3-Methylpiperidin-1-yl)thiazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound can be used to study biochemical pathways and enzyme interactions due to its reactive thiazole ring.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways by binding to enzymes or receptors. This interaction can lead to the modulation of cellular processes, making it a valuable compound in drug development and other therapeutic applications .
Comparaison Avec Des Composés Similaires
2-(3-Methylpiperidin-1-yl)thiazol-4-amine can be compared to other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with the piperidine moiety, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-7-3-2-4-12(5-7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |
Clé InChI |
XYKFZXSVHJADRI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=NC(=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


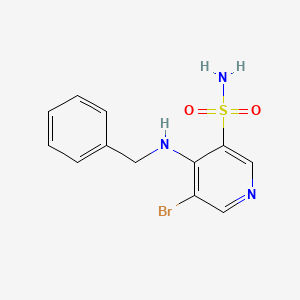

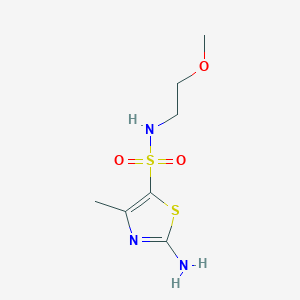
![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
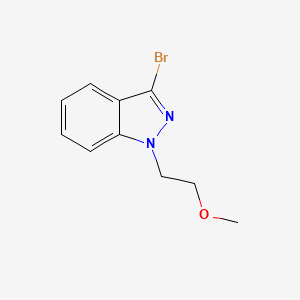
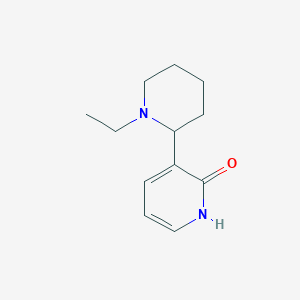
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
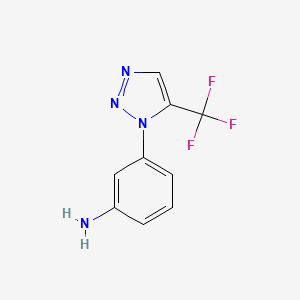
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
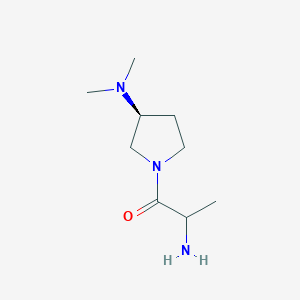


![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)
